molecular formula C14H11ClF3NO2 B1400523 Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride CAS No. 1251845-29-0

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride

Cat. No. B1400523
M. Wt: 317.69 g/mol
InChI Key: ULIJDGFUCCKKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” is a chemical compound with the molecular formula C14H11ClF3NO2 and a molecular weight of 317.69 g/mol1. It is a derivative of isonicotinic acid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications2. It is commonly used in drug development, environmental research, and manufacturing processes2.



Synthesis Analysis

The synthesis of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” is not explicitly mentioned in the search results. However, the synthesis of a related compound, Methyl isonicotinate, involves the reaction of isonicotinic acid, methanol, sulfuric acid, and sodium carbonate3. It’s plausible that a similar method could be used for the synthesis of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride”, with additional steps to introduce the trifluorobenzyl group.



Molecular Structure Analysis

The exact molecular structure of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” is not provided in the search results. However, given its molecular formula, it can be inferred that it contains a benzyl group substituted with three fluorine atoms and an isonicotinate group.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not detailed in the search results. As a derivative of isonicotinic acid, it may participate in reactions typical of carboxylic acid derivatives.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not fully detailed in the search results. It is known that it has a molecular weight of 317.69 g/mol1.


Scientific Research Applications

1. Chemical Properties and Crystal Structure

The compound Methyl 4-isonicotinamidobenzoate monohydrate, synthesized from reactions similar to those involving Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride, exhibits a planar structure with significant hydrogen bonding. This study contributes to understanding the chemical properties and crystal structures of related compounds (Zhang & Zhao, 2010).

2. Application in Photo-Oxidation Studies

Research involving O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound, has implications for the study of unsaturated 1,4-dicarbonyl products in photo-oxidation processes. This has environmental implications and contributes to understanding atmospheric chemistry (Alvarez et al., 2009).

3. Pest Management Applications

Methyl isonicotinate, closely related to Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride, is extensively studied as a non-pheromone semiochemical for thrips pest management. It has shown potential in enhancing trap capture and as a lure in combination with coloured sticky traps (Teulon et al., 2017).

4. Herbicidal Activity

Compounds like 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline demonstrate herbicidal activities, offering insights into the agricultural applications of similar compounds like Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (Hwang et al., 2005).

Safety And Hazards

The safety and hazards associated with “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications2, it is likely that further research and development will be conducted to explore these possibilities.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

methyl 2-[(3,4,5-trifluorophenyl)methyl]pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2.ClH/c1-20-14(19)9-2-3-18-10(7-9)4-8-5-11(15)13(17)12(16)6-8;/h2-3,5-7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIJDGFUCCKKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C(=C2)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.